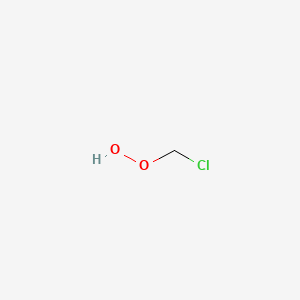
2-Cyano-1-(cyclohexylamino)-2-diazonioethen-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-1-(cyclohexylamino)-2-diazonioethen-1-olate is a unique organic compound known for its versatile chemical properties and applications in various fields. This compound features a cyano group, a cyclohexylamino group, and a diazonioethenolate moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-1-(cyclohexylamino)-2-diazonioethen-1-olate typically involves the reaction of cyclohexylamine with cyanoacetic acid derivatives under controlled conditions. One common method includes the following steps:
Formation of Cyanoacetamide: Cyclohexylamine reacts with cyanoacetic acid to form N-cyclohexylcyanoacetamide.
Diazotization: The N-cyclohexylcyanoacetamide is then treated with nitrous acid to introduce the diazonium group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-1-(cyclohexylamino)-2-diazonioethen-1-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazonium group to an amine.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, thiols, and amines are employed under mild conditions.
Major Products
The major products formed from these reactions include various substituted derivatives, amines, and oxides, depending on the reaction conditions and reagents used.
Scientific Research Applications
2-Cyano-1-(cyclohexylamino)-2-diazonioethen-1-olate has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Cyano-1-(cyclohexylamino)-2-diazonioethen-1-olate involves its interaction with molecular targets through its diazonium group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The cyano group also contributes to its reactivity and potential biological activities.
Comparison with Similar Compounds
Similar Compounds
2-Cyano-1-(cyclohexylamino)-2-diazonioethen-1-olate: shares similarities with other cyano and diazonium compounds, such as 2-cyano-1,2-dihydro-1-hydroxyisoquinoline and 2-cyano-1,1-dimethylethyldeoxynucleoside phosphite.
Uniqueness
- The presence of both a cyano group and a diazonium group in this compound makes it unique, offering a combination of reactivity and stability that is not commonly found in other compounds. This dual functionality allows for a wide range of chemical transformations and applications.
Properties
| 117015-34-6 | |
Molecular Formula |
C9H12N4O |
Molecular Weight |
192.22 g/mol |
IUPAC Name |
2-cyano-N-cyclohexyl-2-diazoacetamide |
InChI |
InChI=1S/C9H12N4O/c10-6-8(13-11)9(14)12-7-4-2-1-3-5-7/h7H,1-5H2,(H,12,14) |
InChI Key |
IRPOCWAIJCXTDU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=[N+]=[N-])C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[Sulfanediylbis(methylene)]bis(3,4,5-trimethoxybenzene)](/img/structure/B14287265.png)
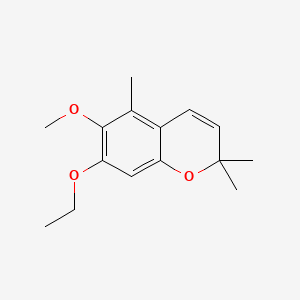
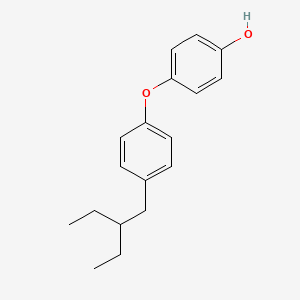

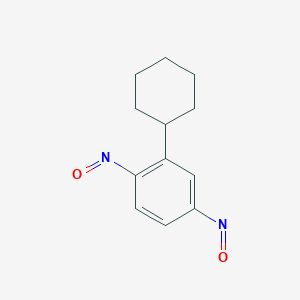
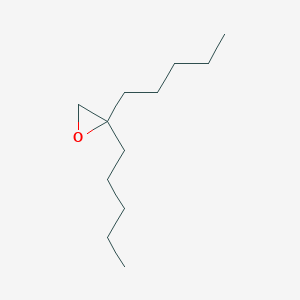
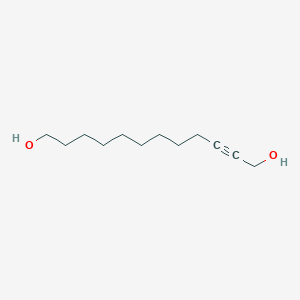
![Ethyl 5-[2-(methoxycarbonyl)phenoxy]furan-2-carboxylate](/img/structure/B14287334.png)
